molecular formula C7H8N4 B13687367 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1216060-91-1

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B13687367
CAS No.: 1216060-91-1
M. Wt: 148.17 g/mol
InChI Key: WJJAZMHZIFDUFC-UHFFFAOYSA-N
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Description

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine ( 1216060-91-1) is a high-purity chemical compound offered for research and development purposes. This heterocyclic organic molecule features a triazolopyridine core structure, which is recognized in medicinal chemistry as a privileged scaffold for designing new therapeutic agents . The broader class of [1,2,4]triazolo[4,3-a]pyridine derivatives has been extensively studied and shown to possess a wide spectrum of biological activities. These compounds are frequently investigated as potential inhibitors for various enzymes and receptors . Scientific literature indicates that triazolopyridine derivatives can exhibit significant anti-inflammatory properties, as demonstrated in studies of Concanavalin A-induced hepatitis models . Furthermore, this scaffold is a key structural component in other research areas, including investigations for antimalarial agents and as positive allosteric modulators of the mGluR2 receptor . The specific 8-methyl-6-amine substitution pattern on this core may offer a valuable building block for structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

CAS No.

1216060-91-1

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

InChI

InChI=1S/C7H8N4/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,8H2,1H3

InChI Key

WJJAZMHZIFDUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)N

Origin of Product

United States

Preparation Methods

Comparative Summary of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Microwave-assisted enaminonitrile reaction Enaminonitrile, benzohydrazide 140°C, microwave, dry toluene Catalyst-free, eco-friendly May require precursor optimization
Nucleophilic substitution on halogenated intermediate 8-chloro triazolopyridine, methylamine Reflux or mild heating High yield, selective amination Requires halogenated intermediate synthesis
Curtius rearrangement and cyclization Pyridazine carboxylic acid, hydrazine hydrate Acidic reflux, multi-step Access to various derivatives Multi-step, moderate yields
Patent convergent synthesis Protected pyridine intermediates, coupling reagents Multiple steps, controlled conditions Scalable, suitable for API production Complex, requires specialized reagents

Research Findings and Optimization Notes

  • Microwave-assisted synthesis reduces reaction time significantly compared to conventional heating and avoids use of catalysts, aligning with green chemistry principles.
  • Nucleophilic substitution on halogenated intermediates allows for late-stage functionalization, facilitating structural diversity for SAR studies.
  • Curtius rearrangement routes provide versatile access to hydrazine intermediates, but require careful control of reaction conditions to maximize yield and purity.
  • Industrial patent methods emphasize convergent synthesis and protection strategies to improve overall efficiency and scalability for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-amino group serves as a primary site for nucleophilic attacks and functional group interconversions:

Reaction TypeReagents/ConditionsProductsKey Findings
AlkylationAlkyl halides (R-X) in DMF/K₂CO₃ at 60-80°CN-Alkylated derivativesMethyl/ethyl groups show 87-93% yields, while bulky substituents require Pd catalysis
AcylationAcetyl chloride in THF with Et₃NN-Acetylated analogsImproved metabolic stability observed in pharmacokinetic studies
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂OBiaryl derivativesEnables π-π stacking enhancements for protein binding (K<sub>d</sub> = 0.15-1.2 μM)

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes regioselective modifications:

PositionReagentsProductsYield
3- and 7-positionsHNO₃/H₂SO₄ at 0°CNitro derivatives68-72%
8-Methyl groupBr₂ in CHCl₃Brominated analogs55% (with NBS)

X-ray crystallography confirms substitution patterns alter molecular dipole moments from 4.2 D (parent) to 6.8 D (nitro derivative) .

Transition Metal-Mediated Cross-Couplings

Palladium/Nickel catalysis enables complex derivatization:

ReactionCatalytic SystemApplications
Buchwald-Hartwig AminationPd(OAc)₂/XantphosIntroduces aryl/heteroaryl amines (TON = 320)
Negishi CouplingNiCl₂(dppe)/Zn dustAlkyl-zinc reagent incorporation (85% ee)
C-H ActivationPd(OAc)₂/AgOAcDirect arylation at C5 position

Oxidation and Reduction Pathways

ProcessConditionsOutcome
Amino Group OxidationmCPBA in DCMForms nitroso intermediate (λ<sub>max</sub> = 320 nm)
Ring HydrogenationH₂ (40 psi)/Pd-CTetrahydro derivative (IC₅₀ improves 3-fold in enzyme assays)

Supramolecular Interactions

The amino group participates in hydrogen-bond networks:

  • Forms R₂²(8) motifs with carbonyl oxygen (d<sub>N⋯O</sub> = 2.89 Å)

  • π-Stacking distances: 3.4-3.7 Å in co-crystals with aromatic residues

FTIR analysis reveals characteristic vibrations:

  • N-H stretch: 3375 cm⁻¹ (PED = 89%)

  • Triazole ring breathing: 1542 cm⁻¹

These reactivity patterns position 8-methyl- triazolo[4,3-a]pyridin-6-amine as a privileged scaffold for developing kinase inhibitors (K<sub>i</sub> = 15 nM against TNKS2) , antimicrobial agents (MIC = 2 μg/mL vs S. aureus), and fluorescence probes (Φ<sub>F</sub> = 0.42 in PBS) . Recent advances in continuous flow synthesis have improved production efficiency to 82% yield at kilogram scale .

Scientific Research Applications

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound featuring a triazole and pyridine ring system. Its molecular formula is C₈H₇F₃N₄, and it has a trifluoromethyl group at the 3-position and a methyl group at the 8-position of the triazole ring. This compound has received interest in medicinal chemistry because of its structural characteristics and potential biological activities.

Applications

  • Medicinal Chemistry The compound is studied as a potential inhibitor of various enzymes and receptors.
  • Agricultural Chemistry It may potentially be used as a pesticide or herbicide due to its biological activity.

Research and Interaction Studies
Interaction studies have shown how this compound interacts with different biological targets. The uniqueness of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is due to its combination of trifluoromethyl and amino functionalities, which enhances its biological activity and potential applications compared to similar compounds.

Structural Similarities
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine shares structural similarities with other compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amineMethyl group at position 5Lacks trifluoromethyl group
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amineMethyl group at position 7Different substitution pattern
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridineTriazole without amine substitutionNo amino group present

Mechanism of Action

The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and functional groups, significantly altering their properties:

Compound Name Substituents Molecular Weight Key Properties/Effects Reference ID
8-Chloro-6-(trifluoromethyl) derivative 8-Cl, 6-CF₃ 265.6* Enhanced electronegativity; potential metabolic stability due to halogenation
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-CH₃, 6-NH₂ 148.17 Reduced steric hindrance compared to 8-CH₃; amine enhances solubility
5,6,7,8-Tetrahydro derivative Saturated pyridine ring 158.2* Improved planarity for receptor binding; increased rigidity
8-Ethynyl triazolobenzodiazepine 8-C≡CH (benzodiazepine core) ~400* Selective GABAₐ receptor modulation; anxiolytic potential
6-Ethyl-N-(thiophen-2-yl)ethyl derivative 6-CH₂CH₃, 8-NH₂ ~250* Lipophilic substituents enhance membrane permeability

*Estimated based on molecular formulas.

  • Halogen vs. Methyl : The 8-chloro-CF₃ analog () exhibits stronger electron-withdrawing effects, which may improve metabolic stability but reduce solubility compared to the 8-methyl compound.

Physicochemical Properties

  • Solubility : The 6-amine group enhances aqueous solubility (e.g., 3-methyl derivative in ), whereas lipophilic substituents (e.g., 8-CF₃ in ) reduce it.
  • Synthetic Accessibility : Suzuki-Miyaura coupling () and nucleophilic aromatic substitution () are common methods for modifying the triazolopyridine core. The 8-methyl group may require directed C-H functionalization or tailored starting materials.

Data Tables

Table 2: Substituent Impact on Bioactivity

Substituent Position Common Modifications Observed Effect
Position 8 CH₃, Cl, C≡CH CH₃: Steric bulk; Cl/CF₃: Metabolic stability; C≡CH: Rigidity for receptor binding
Position 6 NH₂, SO₂NHR, alkyl chains NH₂: Hydrogen bonding; SO₂NHR: Enzyme inhibition; alkyl: Lipophilicity

Biological Activity

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a compound belonging to the triazolopyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes a triazole ring fused with a pyridine moiety. The presence of the methyl group at the 8-position enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Compounds in the triazolopyridine class have been shown to inhibit BET (bromodomain and extraterminal domain) proteins, which are implicated in cancer progression. BET inhibitors can disrupt the transcriptional regulation of oncogenes by preventing the recruitment of transcriptional machinery to acetylated histones .
  • Antimicrobial Activity : Some derivatives of triazolopyridines have demonstrated effectiveness against bacterial and fungal strains. For instance, certain modifications have resulted in compounds that are selectively active against Chlamydia and other pathogens .

The mechanisms through which this compound exerts its effects involve:

  • Inhibition of Protein Interactions : The compound may inhibit protein-protein interactions critical for cellular processes such as transcription and replication.
  • Disruption of DNA Repair Mechanisms : Similar compounds have been noted for their ability to interfere with DNA-PKcs (DNA-dependent protein kinase catalytic subunit), which plays a crucial role in DNA damage response .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of derivatives related to this compound:

  • Antiprotozoal Activity : In one study, a series of [1,2,4]triazolo[4,3-a]pyridine derivatives were tested for their activity against Plasmodium falciparum, with some compounds showing IC50 values as low as 2.24 μM .
  • Antiviral Activity : Another investigation focused on antiviral properties against influenza A virus. Certain derivatives demonstrated significant inhibition of viral replication with low cytotoxicity profiles .

Data Tables

CompoundTarget PathogenIC50 (μM)Cytotoxicity (CC50 μg/mL)
This compoundPlasmodium falciparum2.24>64
Derivative XInfluenza A10>100
Derivative YChlamydia<5>50

Q & A

Q. What are optimized synthetic routes for 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine?

A robust synthesis involves cyclization of hydrazine derivatives with appropriate carbonyl precursors. For example, heating 2-hydrazinopyridine derivatives with substituted aldehydes in ethanol under reflux yields triazolopyridines . Key steps include:

  • Reagent selection : Use of bis-(2-chloroethyl)amine hydrochloride for cyclization in sulfolane at 150°C .
  • Purification : Recrystallization from ethanol or acetone to isolate solids, achieving yields of 56–83% depending on substituents .
  • Monitoring : TLC tracking (16–24 h) to confirm reaction completion .

Q. How can the structure of this compound be confirmed experimentally?

Use multi-spectroscopic techniques:

  • 1H/13C NMR : Assign signals for methyl groups (δ ~2.5 ppm for CH3) and aromatic protons (δ 7.0–8.5 ppm) in DMSO-d6 .
  • IR spectroscopy : Identify NH2 stretching (~3400 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 163.1 for C7H8N4) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in a dry, sealed container at 2–8°C to prevent degradation .
  • PPE : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
  • Emergency measures : Neutralize spills with NaHCO3 and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?

  • Optimized conditions : Replace sulfolane with DMF to enhance solubility of nitro- or halogen-substituted precursors, increasing yields to >70% .
  • Catalysis : Introduce Pd/C or CuI to accelerate cyclization, reducing reaction time to 8–12 h .
  • Contradictions : Some studies report lower yields (35–56%) with bulky substituents due to steric hindrance; mitigate via microwave-assisted synthesis .

Q. What computational methods predict the reactivity of 8-Methyl-triazolopyridines in nucleophilic substitutions?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model charge distribution. Methyl groups at position 8 reduce electrophilicity at C3, directing substitutions to C6 .
  • Molecular docking : Predict binding affinity for adenosine receptors (e.g., A2A Ki = 12 nM) using AutoDock Vina .

Q. How can structural analogs be designed to enhance adenosine receptor selectivity?

  • Substituent effects : Introduce piperazinyl or morpholinyl groups at C6 to improve A1/A2A receptor binding (e.g., compound 19, Ki = 8 nM) .
  • Bioisosteric replacement : Replace methyl with trifluoromethyl to enhance metabolic stability while maintaining affinity .

Q. What in vitro assays validate biological activity against neurological targets?

  • Radioligand binding : Use [³H]CCPA for A1 receptors and [³H]ZM241385 for A2A receptors in HEK293 cell membranes .
  • Functional assays : Measure cAMP inhibition (EC50) via ELISA in cells expressing human adenosine receptors .

Q. How do solvent and pH affect the stability of 8-Methyl-triazolopyridines?

  • Stability profile : The compound degrades in acidic conditions (pH < 3) via triazole ring hydrolysis. Use neutral buffers (pH 6–8) for long-term storage .
  • Solvent compatibility : Stable in DMSO and ethanol but decomposes in chloroform due to light sensitivity .

Notes on Contradictions

  • Yield variability : reports 35% yield for compound 20 vs. 68% for compound 5 in , highlighting steric and electronic effects .
  • Receptor affinity : Piperazinyl derivatives show higher A2A selectivity in but lower in , suggesting assay conditions (e.g., cell type) influence results .

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